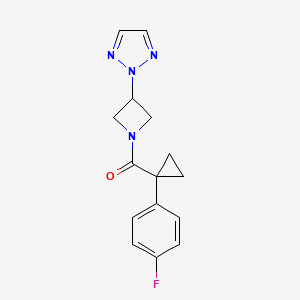
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C15H15FN4O and its molecular weight is 286.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone is a novel synthetic organic compound that combines a triazole ring, an azetidine ring, and a cyclopropyl group. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
- Molecular Formula : C15H15FN4O
- Molecular Weight : Approximately 300.31 g/mol
- Appearance : White to off-white solid
- Solubility : Moderate solubility in organic solvents
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing azetidine and triazole moieties. For instance:
- A related compound with an azetidinone skeleton has been shown to inhibit proliferation and induce apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231) at nanomolar concentrations .
- The compound This compound demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Antiviral Properties
Research indicates that derivatives of azetidinone can exhibit antiviral properties. For example:
- Certain azetidinone compounds have been effective against human coronaviruses, demonstrating EC50 values lower than traditional antiviral drugs like ribavirin . While specific data on the target compound is limited, its structural similarity suggests possible antiviral activity.
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of Cell Proliferation : By interfering with cell cycle regulation and inducing apoptosis.
- Antiviral Activity : Through inhibition of viral replication and interference with viral entry into host cells.
Study 1: Anticancer Efficacy
A study evaluated the effects of a series of azetidinone compounds on breast cancer cell lines. The results indicated that compounds similar to This compound exhibited potent antiproliferative effects, with IC50 values in the low micromolar range against MCF-7 cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.05 |
| Compound B | MDA-MB-231 | 0.03 |
| Target Compound | MCF-7 | TBD |
Study 2: Antiviral Activity Assessment
Another investigation focused on azetidinone derivatives' antiviral properties against human coronavirus strains. The study found that certain derivatives demonstrated significant inhibition of viral replication with EC50 values lower than established antiviral agents .
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound C | Coronavirus 229E | 45 |
| Compound D | Cytomegalovirus AD-169 | 54.69 |
| Target Compound | TBD | TBD |
属性
IUPAC Name |
[1-(4-fluorophenyl)cyclopropyl]-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c16-12-3-1-11(2-4-12)15(5-6-15)14(21)19-9-13(10-19)20-17-7-8-18-20/h1-4,7-8,13H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDERSXHWBPBOFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)N3CC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














